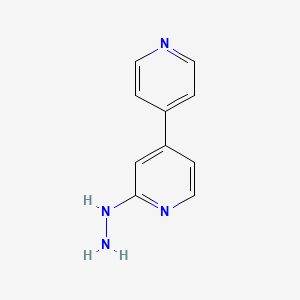

2-Hydrazino-4,4'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(4-pyridin-4-ylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,11H2,(H,13,14) |

InChI Key |

NLDSYJZASRVLRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazino 4,4 Bipyridine and Derivatives

Precursor Synthesis Strategies for 4,4'-Bipyridine (B149096) Cores

The formation of the 4,4'-bipyridine skeleton is a critical first step in the synthesis of its derivatives. Various methods have been developed to achieve this, ranging from classical coupling reactions to modern catalytic approaches.

Reductive Coupling Techniques for Bipyridine Formation

Reductive coupling reactions provide a direct method for the synthesis of symmetrical bipyridines, including the 4,4'-isomer. A historical method for producing 4,4'-bipyridine involves heating pyridine (B92270) with sodium metal. google.com More contemporary approaches often utilize transition metal catalysts to facilitate the coupling of pyridine precursors. For instance, nickel-catalyzed reductive homocouplings of 2-halogenated pyridines have been employed for the synthesis of various substituted bipyridines. orgsyn.org These reactions typically involve a nickel catalyst and a terminal reductant like manganese powder. orgsyn.org Another approach involves the use of a stable electride reagent, K(LiHMDS)e, for the transition-metal-free C-H activation and C-C coupling of pyridine. mdpi.com

A notable reductive coupling strategy involves the dimerization of 4-substituted pyridines. For example, the reaction of 4-tert-butylpyridine (B128874) with sodamide at elevated temperatures can yield 4,4'-di-tert-butyl-2,2'-bipyridine, although this specific example leads to a different isomer. orgsyn.org The general principle of reductive dimerization, however, remains a viable strategy for symmetrical bipyridine synthesis.

Cross-Coupling Reactions in Pyridine Functionalization

Cross-coupling reactions are powerful tools for the construction of C-C bonds and have been extensively used in the synthesis of bipyridine structures. mdpi.com Among these, the Suzuki, Stille, and Negishi reactions are prominent. mdpi.com

The Suzuki coupling reaction is a particularly attractive route for forming C(sp²)-C(sp²) bonds and has been widely applied to bipyridine synthesis. mdpi.com This typically involves the reaction of a pyridylboronic acid with a halopyridine in the presence of a palladium catalyst. mdpi.com For instance, 4-pyridylboronic acid can be coupled with a functionalized halopyridine to construct the 4,4'-bipyridine core. mdpi.com

The Stille coupling reaction utilizes organotin reagents and has been successfully employed for the synthesis of bipyridine derivatives. mdpi.com However, the high toxicity of the organotin reactants is a significant drawback. mdpi.com

The Negishi coupling reaction , which involves organozinc reagents, offers an alternative method for bipyridine synthesis. mdpi.com

Other cross-coupling methods, such as the homocoupling of bromopyridines facilitated by a combination of a palladium catalyst like Pd(OAc)₂ and a base, have also been reported. mdpi.com Furthermore, polyhalogenated 4,4'-bipyridines can be functionalized through site-selective cross-coupling reactions, allowing for the introduction of various substituents. nih.govd-nb.info

Nucleophilic Aromatic Substitution on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) on halogenated pyridines presents another strategic avenue for constructing the 4,4'-bipyridine framework. This approach is particularly useful for creating unsymmetrical bipyridines. The synthesis of polyhalogenated 4,4'-bipyridines can be achieved in a single step from dihalopyridines. nih.govacs.org For example, 2-chloro-5-bromopyridine can undergo ortholithiation followed by dimerization to yield polyhalogenated 4,4'-bipyridines. nih.govacs.org In some instances, this dimerization can also lead to the formation of other isomers like 3,4'- and 2,4'-bipyridines. nih.govacs.org

The reactivity of halogenated pyridines towards nucleophiles is a key aspect of this strategy. The positions ortho and para to the ring nitrogen are generally activated towards nucleophilic attack. google.com This principle can be exploited to construct bipyridine systems by reacting a lithiated pyridine species with a halogenated pyridine.

Introduction of the Hydrazino Functionality

Once the 4,4'-bipyridine core, appropriately functionalized with a leaving group at the 2-position, is synthesized, the next crucial step is the introduction of the hydrazino group.

Direct Amination or Hydrazination Approaches

The most direct method for introducing a hydrazino group onto a pyridine ring is through the nucleophilic substitution of a suitable leaving group, typically a halogen, by hydrazine (B178648). A well-documented procedure for a similar isomer, 2'-hydrazino-2,4'-bipyridine, involves the reaction of 2'-chloro-2,4'-bipyridine with anhydrous hydrazine in refluxing pyridine. prepchem.com This reaction demonstrates the feasibility of displacing a chlorine atom on the bipyridine skeleton with a hydrazino group.

This direct hydrazination approach is a common strategy for synthesizing hydrazinopyridine derivatives. google.com The reaction typically involves mixing a pyridine halide with hydrazine hydrate (B1144303), often in a solvent and under an inert atmosphere at elevated temperatures. google.com The molar ratio of the reactants is a critical parameter, with an excess of hydrazine hydrate often used to drive the reaction to completion. google.com

A related method is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide to produce aminopyridines. wikipedia.org While this reaction typically introduces an amino group, it underscores the principle of direct nucleophilic substitution on the pyridine ring.

Condensation Reactions with Hydrazine and Carbonyl Precursors

While not a direct route to 2-Hydrazino-4,4'-bipyridine from a halogenated precursor, condensation reactions involving hydrazine are fundamental in heterocyclic synthesis and can be relevant for creating more complex derivatives. nih.gov For instance, hydrazine can react with β-dicarbonyl compounds to form pyrazoles. google.com In the context of bipyridine chemistry, if a 4,4'-bipyridine precursor were to contain a carbonyl group, condensation with hydrazine could be a viable pathway to introduce a nitrogen-containing heterocyclic substituent.

For example, the synthesis of pyrazole-centered bipyridine ligands has been achieved through the reaction of β-diketone-connected bipyridines with hydrazine hydrate. This highlights the utility of condensation reactions in modifying bipyridine structures.

Advanced Synthetic Techniques and Reaction Optimization

Beyond the classical S_N_Ar reaction with halobipyridines, advanced synthetic strategies have been developed to enhance efficiency, yield, and substrate scope. A significant advancement involves the use of alternative leaving groups that offer milder reaction conditions and simplified purification protocols. nih.govacs.org

One such state-of-the-art method is the displacement of a trimethylammonium group. nih.govacs.orgchemrxiv.org In this approach, a trimethylaminated bipyridine salt serves as the electrophile. This method presents several advantages over using traditional halobipyridines:

The cationic charge of the trimethylammonium group makes the aromatic ring highly electron-deficient and thus more susceptible to nucleophilic attack, often allowing for reactions under milder conditions. nih.govacs.org

Purification is significantly streamlined. The starting material is a salt, which is typically insoluble in organic solvents used for extraction, while the product is a neutral molecule. This difference in physical properties allows for a simple separation by filtration or extraction, avoiding complex chromatography of similar-polarity compounds. nih.govacs.orgchemrxiv.org

The table below compares the traditional and advanced S_N_Ar approaches.

| Feature | Halogen Leaving Group | Trimethylammonium Leaving Group |

| Reaction Conditions | Often harsh (e.g., high temperatures) | Generally milder |

| Purification | Can be challenging due to similar polarity of starting material and product | Simplified due to charge difference (salt vs. neutral molecule) |

| Substrate Scope | Limited by availability of substituted halobipyridines | Potentially broader due to modular synthesis of ammonium (B1175870) salts |

Reaction optimization also involves the careful selection of reagents to prevent undesirable side reactions. For instance, in related bipyridine syntheses involving reductive coupling, the choice of reducing agent is critical; manganese powder has been shown to be superior to zinc dust, which can cause hydrodehalogenation of the starting material. nih.gov Furthermore, the functionalization of bipyridine N-oxides provides another advanced route for introducing substituents selectively onto the bipyridine core. grafiati.com

Purification and Isolation Protocols for Highly Functionalized Ligands

The successful synthesis of 2-hydrazino-4,4'-bipyridine is critically dependent on robust purification and isolation protocols to obtain the compound in high purity. The polar nature of the hydrazine group and the chelating ability of the bipyridine framework necessitate specialized techniques.

Standard Protocols:

Recrystallization: This is a common first step for purification. A typical procedure involves dissolving the crude product in a minimal amount of a good solvent, such as methylene (B1212753) chloride, and then inducing crystallization by adding an anti-solvent, like hexane. prepchem.com

Liquid-Liquid Extraction: This is used to remove inorganic salts and other water-soluble impurities.

Treatment with Activated Carbon: To remove persistent colored impurities, the product can be dissolved and treated with activated carbon before being filtered and concentrated. prepchem.com

Chromatographic Techniques:

Flash Column Chromatography: Silica (B1680970) gel chromatography is widely used for purifying bipyridine derivatives. orgsyn.org However, due to the basic nature of the pyridine nitrogen atoms, which can lead to peak tailing and irreversible adsorption on standard silica, a deactivated stationary phase is often required. This is typically achieved by pre-treating the silica gel with a base like triethylamine (B128534) mixed into the eluent system (e.g., ethyl acetate/hexanes). orgsyn.org

Cation-Exchange Chromatography: For highly polar, ionizable, or difficult-to-separate bipyridine isomers, cation-exchange chromatography is a powerful tool. researchgate.net Using a resin like SP Sephadex C-25, compounds can be separated based on their charge, which is particularly effective for bipyridines that can be protonated to form cations. researchgate.net

The following table summarizes various purification methods applicable to functionalized bipyridine ligands.

| Technique | Description | Application | Reference |

| Recrystallization | Purification based on differential solubility in a solvent/anti-solvent system. | General purification of solid crude products. | prepchem.com |

| Flash Chromatography | Separation on a solid phase (e.g., silica gel) with a liquid mobile phase. | Isolation from reaction byproducts of different polarity. | orgsyn.org |

| Deactivated Silica | Silica gel treated with a base (e.g., triethylamine) to prevent adsorption of basic compounds. | Purification of pyridine and bipyridine derivatives. | orgsyn.org |

| Cation-Exchange Chromatography | Separation of ionic compounds based on their affinity for a charged stationary phase. | Isolation of isomeric or highly polar bipyridine ligands. | researchgate.net |

| Activated Carbon Treatment | Adsorption of colored impurities from a solution. | Decolorization of the crude product. | prepchem.com |

Coordination Chemistry of 2 Hydrazino 4,4 Bipyridine

Ligand Design Principles and Coordination Motifs

The unique structural arrangement of 2-Hydrazino-4,4'-bipyridine, which combines a chelating hydrazinopyridine unit with a bridging 4,4'-bipyridine (B149096) backbone, gives rise to a versatile and predictable coordination behavior.

Chelation Modes and Denticity of the Hydrazino-Bipyridine Ligand

2-Hydrazino-4,4'-bipyridine possesses multiple donor sites—the nitrogen atoms of the two pyridine (B92270) rings and the two nitrogens of the hydrazino group—allowing for diverse coordination modes. The primary and most stable binding motif involves the nitrogen of the substituted pyridine ring and the adjacent α-nitrogen of the hydrazino group. This arrangement facilitates the formation of a highly stable five-membered chelate ring upon coordination to a metal center. This N,N'-bidentate chelation is a well-documented feature for analogous 2-hydrazinopyridine (B147025) ligands, which readily form stable complexes with various transition metals. acs.orgsoton.ac.uk

Beyond this chelating function, the nitrogen atom of the second, unsubstituted pyridine ring is sterically accessible and retains its donor capability. This allows the ligand to act as a bridge between two different metal centers. Consequently, 2-Hydrazino-4,4'-bipyridine can function as a ditopic or polytopic ligand, simultaneously chelating one metal ion while bridging to another. This dual functionality is crucial for the self-assembly of extended one-, two-, or three-dimensional coordination polymers, a behavior characteristic of ligands based on the 4,4'-bipyridine linker. lew.rorsc.org Less common modes, such as the hydrazino group acting as a bridge between two metals, might also be possible under specific steric and electronic conditions.

Electronic and Steric Effects on Metal Coordination Geometry

The coordination properties of the bipyridine framework are significantly modified by the introduction of the hydrazino (-NHNH₂) substituent. The hydrazino group is a potent sigma (σ) donor, which increases the electron density on the pyridine ring it is attached to. This electronic enrichment enhances the Lewis basicity of the chelating pyridine nitrogen, leading to stronger metal-ligand bonds compared to unsubstituted bipyridine. This effect is analogous to that observed in amino-substituted bipyridines, where the electron-donating nature of the -NH₂ group strengthens metal coordination.

Protonation State Influence on Metal Binding Affinity

The 2-Hydrazino-4,4'-bipyridine ligand features multiple basic sites that can be protonated in acidic media: the two pyridine nitrogens and the two nitrogens of the hydrazino group. The protonation state, which is dependent on the pH of the medium, critically influences the ligand's ability to bind to metal cations.

Protonation of the nitrogen atoms involved in chelation—the pyridine N1 and the hydrazino α-N—would effectively block the formation of the five-membered chelate ring. Similarly, protonation of the distal pyridine nitrogen (N1') would prevent it from acting as a bridging unit. The pKa values for the protonation of the bipyridine core are expected to be similar to those of 2,2'-bipyridine, which has a pKa of approximately 4.4 for the first protonation and 0.05 for the second. nih.gov The hydrazino group is also basic and its protonation would create a positive charge, repelling the metal cation. This pH-dependent binding affinity allows for precise control over the synthesis of metal complexes. By adjusting the pH, it is possible to selectively favor the formation of discrete mononuclear complexes or extended coordination polymers, a principle that is fundamental in the rational design of metal-organic materials. csic.esmdpi.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 2-Hydrazino-4,4'-bipyridine is anticipated to be straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent system. The resulting structures are dictated by the preferred coordination geometry of the metal ion and the stoichiometry of the reactants.

Complexation with Transition Metal Ions

Transition metal ions, with their varied coordination preferences, are expected to form a rich variety of complexes with 2-Hydrazino-4,4'-bipyridine. The synthesis would generally proceed by mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chloride, nitrate, or perchlorate) in solvents like ethanol, methanol, or acetonitrile.

For metal ions that favor square planar geometry, such as Palladium(II) and Platinum(II), mononuclear complexes with the formula [M(L)Cl₂] or [M(L)₂(Cl)₂] are expected, where the ligand acts as a bidentate chelator. biointerfaceresearch.comnih.gov For metals preferring an octahedral geometry, including Cobalt(II), Nickel(II), and Iron(II), several species are plausible, such as [M(L)₂(H₂O)₂]²⁺ or fully chelated [M(L)₃]²⁺, depending on the metal-to-ligand ratio. lew.ronih.gov In many cases, the hydrazino group may deprotonate upon coordination to form a more stable, neutral chelate ring, a behavior observed in related 2-hydrazinopyridine complexes. acs.org

The table below summarizes the anticipated complexes and their properties based on the behavior of analogous ligands.

| Metal Ion | Expected Geometry | Plausible Complex Formula | Coordination Mode |

| Cu(II) | Distorted Octahedral | [Cu(L)Cl₂(H₂O)₂] | Bidentate Chelate |

| Ni(II) | Octahedral | Ni(L)₃₂ | Bidentate Chelate |

| Pd(II) | Square Planar | [Pd(L)Cl₂] | Bidentate Chelate |

| Co(II) | Octahedral | [Co(L)₂(H₂O)₂]Cl₂ | Bidentate Chelate |

| Ru(II) | Octahedral | Ru(L)(bpy)₂₂ | Bidentate Chelate |

| Ag(I) | Linear / Tetrahedral | Ag₂(L)₂₂ | Bidentate & Bridging |

This table presents hypothetical data based on known coordination chemistry principles.

Spectroscopic analysis would be key to characterization. In infrared (IR) spectroscopy, coordination of the pyridine and hydrazino groups would lead to shifts in their characteristic vibrational frequencies. 1H NMR spectroscopy of diamagnetic complexes would show shifts in the proton signals of the ligand upon complexation. biointerfaceresearch.com

Coordination Behavior with Main Group and Lanthanide Metal Centers

The coordination chemistry of 2-Hydrazino-4,4'-bipyridine with main group and lanthanide metals is expected to be dominated by the ligand's bridging capability and the metals' preference for high coordination numbers.

Lanthanide ions (Ln³⁺) are hard Lewis acids with large ionic radii and flexible coordination geometries, commonly exhibiting coordination numbers of 8, 9, or 10. rsc.orgacs.orgresearchgate.net In reactions with 2-Hydrazino-4,4'-bipyridine, lanthanides would likely coordinate to the N,N' chelate site while also binding to the distal pyridine nitrogen of another ligand molecule, leading to the formation of coordination polymers. The remaining sites in the coordination sphere would be occupied by solvent molecules (e.g., water, methanol) or counter-anions. rsc.orgmdpi.com The luminescent properties of certain lanthanide ions, such as Europium(III) and Terbium(III), could be sensitized by the bipyridine-based ligand, a phenomenon known as the "antenna effect."

Main group metals, such as Lead(II) or Cadmium(II), also form stable complexes with N-donor ligands. Their coordination behavior is often less predictable but can lead to intricate supramolecular structures. With its combination of a chelating head and a bridging tail, 2-Hydrazino-4,4'-bipyridine could generate diverse architectures, from simple mononuclear species to complex polymeric networks, often stabilized by hydrogen bonding involving the hydrazino group. cmu.edu

Formation of Homo- and Heteroleptic Coordination Compounds

Detailed studies on the formation of either homo- or heteroleptic coordination compounds specifically with 2-Hydrazino-4,4'-bipyridine as the sole or one of multiple ligands are not extensively documented. Homoleptic complexes are coordination compounds in which a central metal atom is bonded to only one type of ligand. lew.ro Conversely, heteroleptic complexes involve a central metal atom bonded to more than one type of ligand. lew.ro

In principle, 2-Hydrazino-4,4'-bipyridine possesses multiple potential coordination sites: the nitrogen atoms of the two pyridine rings and the nitrogen atoms of the hydrazino group. This multifunctionality could allow for the formation of various complex structures. For instance, research on the related ligand system involving separate 4,4'-bipyridine and hydrazine (B178648) molecules has shown the formation of monomeric heteroleptic complexes with cobalt(II) and nickel(II), with the general formula [M(4,4'-bipy)₄(N₂H₄)₂]²⁺. prepchem.com In these complexes, both 4,4'-bipyridine and hydrazine act as monodentate ligands. prepchem.com It is conceivable that 2-Hydrazino-4,4'-bipyridine could also form heteroleptic complexes in conjunction with other ligands.

Spectroscopic Characterization of Coordination Complexes

Specific spectroscopic data for coordination complexes of 2-Hydrazino-4,4'-bipyridine are not available in the reviewed literature. However, the expected spectroscopic features can be inferred from the analysis of related structures.

Vibrational Spectroscopy (FT-IR, Raman) for Metal-Ligand Bonds

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the coordination of ligands to metal centers. The coordination of N-heterocyclic ligands like bipyridines typically results in shifts of the ring vibration modes to higher wavenumbers in the IR and Raman spectra. For instance, in complexes of 4,4'-bipyridine, the coordination to a metal ion leads to observable changes in the vibrational frequencies of the C-N, C=C, C-C, and C-H bonds. nih.gov

Similarly, the coordination of a hydrazine moiety is also detectable through vibrational spectroscopy. In mixed-ligand complexes of 4,4'-bipyridine and hydrazine, the coordination of both ligands is confirmed by shifts in their characteristic vibrational bands. prepchem.com The absence of bands associated with bridging hydrazine modes can indicate monodentate coordination. prepchem.com For a hypothetical complex of 2-Hydrazino-4,4'-bipyridine, one would expect to observe shifts in the vibrational modes of both the bipyridine and hydrazine moieties upon coordination to a metal ion, providing evidence of metal-ligand bond formation.

Electronic Spectroscopy (UV-Vis) and Charge Transfer Transitions

Electronic spectroscopy (UV-Vis) provides insights into the electronic structure of coordination complexes, particularly metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. Bipyridine complexes are well-known for their intense MLCT bands in the visible region of the spectrum. The energy of these transitions can be tuned by modifying the substituents on the bipyridine ligand.

In studies of mixed-ligand complexes of Co(II) and Ni(II) with 4,4'-bipyridine and hydrazine, electronic spectra exhibit bands between 9000 and 26,000 cm⁻¹, which are consistent with pseudo-octahedral geometries. prepchem.com For complexes of 2-Hydrazino-4,4'-bipyridine, one would anticipate observing π-π* transitions associated with the bipyridine system and potential charge transfer bands involving the metal center and the ligand. The presence of the hydrazino group might also influence the electronic transitions.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the structure of diamagnetic coordination complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of the ligand's protons and carbon atoms upon complexation. For a ligand like 2-Hydrazino-4,4'-bipyridine, specific shifts in the signals of the pyridine and hydrazine protons would indicate their involvement in coordination.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing charged coordination complexes. squ.edu.om

Magnetic Measurements and Electronic State Determination

Magnetic susceptibility measurements are crucial for determining the electronic state (high-spin or low-spin) and the number of unpaired electrons in paramagnetic coordination complexes. For example, in the mixed-ligand complexes of Co(II) and Ni(II) with 4,4'-bipyridine and hydrazine, magnetic moment values of 5.21 μB for the Co(II) complex and 3.63 μB for the Ni(II) complex are indicative of high-spin pseudo-octahedral geometries. prepchem.com Similar measurements on complexes of 2-Hydrazino-4,4'-bipyridine would be essential for understanding their magnetic properties and electronic structures.

Crystallographic Analysis of Ligand and Metal-Ligand Structures

Crystallographic data for coordination polymers involving 4,4'-bipyridine show its versatility as a bridging ligand, forming one-, two-, and three-dimensional networks. smolecule.comuobaghdad.edu.iq The structure of a Na(I) complex with 4,4'-bipyridine and a derivative of hydrazine has been reported, demonstrating a one-dimensional chain structure. researchgate.net A crystallographic analysis of a 2-Hydrazino-4,4'-bipyridine complex would be necessary to unambiguously determine its coordination mode (e.g., monodentate, bidentate, bridging) and the precise geometry of the coordination sphere.

Advanced Applications in Chemical Sciences

Catalytic Systems Incorporating 2-Hydrazino-4,4'-bipyridine Complexes

The incorporation of 2-Hydrazino-4,4'-bipyridine into metal complexes has led to the creation of catalysts with enhanced activity and selectivity for a variety of organic transformations. The presence of the hydrazino group can influence the electronic properties of the metal center and provide an additional site for substrate interaction or proton relay, thereby modulating the catalytic performance.

In homogeneous catalysis, complexes of 2-Hydrazino-4,4'-bipyridine and its derivatives have shown promise in a range of reactions. The bipyridine moiety acts as a robust scaffold for coordinating to transition metals, while the hydrazino group can be readily modified or participate directly in the catalytic cycle. For instance, related bipyridine-based ligands have been extensively used in cross-coupling reactions. While specific data for 2-Hydrazino-4,4'-bipyridine is limited, the electronic effects of the hydrazino group are expected to influence the catalytic efficiency.

Research on analogous bipyridine ligands in catalysis provides a framework for understanding the potential of 2-Hydrazino-4,4'-bipyridine. For example, the electronic nature of substituents on the bipyridine ring is known to significantly impact the catalytic activity of palladium complexes in Suzuki-Miyaura cross-coupling reactions. It is anticipated that the electron-donating nature of the hydrazino group would enhance the catalytic activity of the metal center.

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, 2-Hydrazino-4,4'-bipyridine can be incorporated into heterogeneous catalysts. This is often achieved by immobilizing the ligand or its metal complexes onto solid supports such as silica (B1680970), polymers, or within the pores of metal-organic frameworks (MOFs). The hydrazino group can serve as a reactive handle for covalent attachment to the support material.

Bipyridine-based organosilica nanotubes have been utilized as platforms for molecular heterogeneous catalysts for C-H bond activation, demonstrating high activity and durability. nih.govchemeo.com The immobilization of 2-Hydrazino-4,4'-bipyridine complexes on such supports could offer similar advantages, combining the high activity of molecular catalysts with the practical benefits of heterogeneous systems.

Redox Catalysis: The redox-active nature of the bipyridine ligand, which can be further tuned by the hydrazino substituent, makes its metal complexes suitable for redox catalysis. The hydrazino group itself can participate in redox processes, potentially enabling multi-electron transformations. While direct studies on 2-Hydrazino-4,4'-bipyridine are scarce, research on other functionalized bipyridines in ruthenium complexes has shown that ligand modifications significantly influence the redox potentials of the metal center. rsc.org

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the efficient synthesis of complex organic molecules. mdpi.com Bipyridine ligands are commonly employed in these catalytic systems. The directing ability of the pyridine (B92270) nitrogen atoms, combined with the electronic influence of the hydrazino group, could facilitate selective C-H activation at specific positions in a substrate. For instance, rhodium-catalyzed C-H activation of benzoylhydrazines has been reported to synthesize isoquinolones, highlighting the compatibility of the hydrazine (B178648) functionality in such transformations. chemistryjournal.netrsc.org

CO₂ Reduction: The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added chemicals is a critical area of research for sustainable energy. Rhenium and ruthenium complexes with bipyridine ligands are well-established catalysts for CO₂ reduction. nih.govescholarship.org The introduction of a hydrazino group could enhance catalytic activity by acting as a proton relay or by modifying the electronic structure of the catalyst. Studies on related bipyridine derivatives have shown that electron-donating groups can improve the efficiency of CO₂ reduction catalysts. nih.gov

Below is a table summarizing the catalytic performance of various bipyridine-based systems in CO₂ reduction, illustrating the potential context for 2-Hydrazino-4,4'-bipyridine's application.

| Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|

| Re(bpy)(CO)₃Cl | Electrochemical CO₂ Reduction | Efficient and selective reduction of CO₂ to CO. Activity is enhanced by electron-donating substituents on the bipyridine ligand. | nih.gov |

| Ru(bpy)₂Cl₂ | Photochemical CO₂ Reduction | Acts as a photosensitizer and catalyst for CO₂ reduction, often in the presence of a sacrificial electron donor. | nih.gov |

| Ni(II)-bipyridine complexes | Photocatalytic CO₂ Reduction | Demonstrates catalytic activity for CO₂ to CO conversion under visible-light irradiation. | escholarship.org |

Supramolecular Chemistry and Material Science

The rigid and linear nature of the 4,4'-bipyridine (B149096) unit, combined with the hydrogen-bonding capabilities of the hydrazino group, makes 2-Hydrazino-4,4'-bipyridine an excellent candidate for the construction of supramolecular assemblies and functional materials.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The 4,4'-bipyridine scaffold is a classic linear linker used in the design of these materials. ub.educhemicalbook.com The introduction of a hydrazino group on this linker provides an additional functional site that can influence the framework's structure and properties. The hydrazino group can participate in hydrogen bonding, leading to the formation of more complex and robust supramolecular networks. Furthermore, the nitrogen-rich nature of the ligand can be advantageous for applications such as gas storage and separation. nih.gov

While specific MOFs based on 2-Hydrazino-4,4'-bipyridine are not extensively reported, the principles of MOF design suggest its utility. The table below presents data for MOFs constructed with related bipyridine linkers, showcasing the types of properties that could be expected.

| MOF System | Linker | Metal Ion | Key Properties | Reference |

|---|---|---|---|---|

| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O | 4,4'-bipyridine | Co(II) | 3D pillared-layer framework with a BET surface area of 596 m²/g. Shows hydrogen adsorption of 1.1 wt% at 15 bar. | rsc.org |

| [Mn₃(btdc)₃(bpy)₂]·4DMF | 2,2'-bipyridine | Mn(II) | 3D framework with a BET surface area of 707 m²/g and a pore volume of 0.288 cm³/g. Shows selective gas adsorption. | nih.gov |

| [Cd₂(bpydc)₂(DMF)₂·2DMF]n | 2,2'-bipyridine-4,4'-dicarboxylate | Cd(II) | 2D network with square lattice topology, shows CO₂ uptake. | frontiersin.org |

The ability of 2-Hydrazino-4,4'-bipyridine to engage in both coordination bonds through its pyridine nitrogens and hydrogen bonds via the hydrazino group facilitates complex self-assembly processes. These interactions can lead to the formation of higher-order supramolecular structures such as helicates, grids, and cages. The directionality and strength of these non-covalent interactions play a crucial role in determining the final architecture.

The self-assembly of pyrimidine (B1678525) hydrazone molecular strands with metal ions like Pb(II) and Zn(II) has been shown to lead to the formation of intricate supramolecular structures, demonstrating the powerful role of the hydrazone moiety in directing assembly. researchgate.net Similarly, pyrene-appended bipyridine hydrazone ligands have been observed to self-assemble into hexanuclear metal-organic macrocycles upon complexation with Cu(II). rsc.org These examples underscore the potential of the hydrazino-bipyridine scaffold in creating complex and functional supramolecular systems.

Luminescent Properties and Applications in Optoelectronic Devices

The luminescent properties of bipyridine-containing compounds are a subject of intense scientific investigation, with potential applications in the field of optoelectronics, such as in organic light-emitting diodes (OLEDs). While specific studies on the luminescent properties of 2-Hydrazino-4,4'-bipyridine are not extensively documented in publicly available research, the broader class of bipyridine derivatives is known for its photophysical activities. The fluorescence of these compounds often originates from π–π* transitions within the bipyridine and associated aromatic systems. uva.es

The introduction of substituents can significantly influence the luminescent characteristics of bipyridine compounds. For instance, fluorine-bearing bipyridine derivatives have been shown to emit strong fluorescence, while methoxy-substituted counterparts can lead to red-shifted emissions. uva.es The hydrazino- group in 2-Hydrazino-4,4'-bipyridine can be expected to modulate the electronic properties of the bipyridine core, potentially leading to unique luminescent behaviors. Furthermore, metal complexes incorporating bipyridine ligands often exhibit pronounced luminescence, which is a key feature for their application in electroluminescent devices. nih.govrsc.org The specific impact of the 2-hydrazino substituent on the luminescent quantum yields and emission wavelengths of such complexes remains an area for further investigation.

Integration into Redox-Active Materials (e.g., Viologen Analogues)

Viologens, which are N,N'-disubstituted-4,4'-bipyridinium salts, are a well-established class of redox-active materials known for their electrochromic properties. nih.govnih.gov These compounds can undergo reversible one-electron reduction processes to form stable radical cations, which are intensely colored. nih.gov The synthesis of viologens typically involves the quaternization of the nitrogen atoms of a 4,4'-bipyridine core. nih.gov

The presence of the hydrazine group in 2-Hydrazino-4,4'-bipyridine offers a potential pathway for its integration into more complex redox-active structures, including polymers. While direct synthesis of viologen analogues from 2-Hydrazino-4,4'-bipyridine is not extensively reported, the general principles of viologen chemistry suggest that the bipyridine nitrogens could be alkylated to form redox-active centers. The electrochemical properties of such viologen analogues would be influenced by the electronic nature of the hydrazine substituent. Further research is needed to explore the synthesis and characterize the redox potentials and stability of viologen derivatives of 2-Hydrazino-4,4'-bipyridine.

Chemosensing and Analyte Detection

The hydrazino moiety in 2-Hydrazino-4,4'-bipyridine is a key functional group for the development of chemosensors. Through condensation reactions with aldehydes or ketones, a wide range of Schiff base derivatives can be synthesized. These Schiff bases often possess excellent metal ion coordination sites and can exhibit changes in their optical properties upon binding to specific analytes, forming the basis for fluorescent and colorimetric sensors.

Schiff bases derived from bipyridine hydrazones have demonstrated significant potential as chemosensors for various metal ions. For example, a pyrene-appended bipyridine hydrazone ligand has been shown to act as a selective "turn-on" fluorescent sensor for Cu(II) ions. nih.gov In the absence of Cu(II), the ligand exhibits minimal fluorescence; however, upon the addition of Cu(II), a significant enhancement in fluorescence intensity is observed. nih.gov This selectivity is crucial for detecting specific metal ions in the presence of other competing ions.

While specific data tables for chemosensors derived directly from 2-Hydrazino-4,4'-bipyridine are limited in the available literature, the performance of analogous bipyridine hydrazone-based sensors provides valuable insights. The table below summarizes the characteristics of a representative pyrene-appended bipyridine hydrazone sensor for Cu(II).

| Chemosensor | Target Analyte | Sensing Mechanism | Detection Limit | Solvent System |

|---|---|---|---|---|

| Pyrene-appended bipyridine hydrazone | Cu(II) | Turn-on Fluorescence | Data not specified | Water–MeCN (8:2, v/v) |

The primary mechanism for analyte recognition in chemosensors derived from 2-Hydrazino-4,4'-bipyridine is the formation of a coordination complex between the Schiff base ligand and the target metal ion. The nitrogen atoms of the bipyridine rings and the imine group of the Schiff base, along with a deprotonated phenolic oxygen (if present in the aldehyde/ketone precursor), act as binding sites for the metal ion.

The signal transduction mechanism, which translates the binding event into a detectable optical signal, can occur through several pathways:

Chelation-Enhanced Fluorescence (CHEF): In some "turn-on" sensors, the binding of a metal ion restricts the intramolecular rotation or photoinduced electron transfer (PET) processes that would otherwise quench the fluorescence of the ligand. This leads to a significant enhancement of the fluorescence intensity.

Photoinduced Electron Transfer (PET): In "turn-off" sensors, the fluorophore can be quenched by an electron transfer from a receptor unit. Upon binding of an analyte, the energy levels of the receptor are altered, inhibiting the PET process and restoring fluorescence. Conversely, in some systems, metal ion binding can facilitate PET, leading to fluorescence quenching.

Internal Charge Transfer (ICT): The binding of a metal ion can alter the electron-donating or -withdrawing properties of the ligand, leading to a change in the intramolecular charge transfer characteristics. This can result in a shift in the absorption or emission wavelength, causing a colorimetric or ratiometric fluorescent response.

The stoichiometry of the ligand-metal complex is a crucial factor in the sensing mechanism and is often determined using methods like the Job's plot, which analyzes the change in a physical property (e.g., absorbance) as a function of the mole fraction of the ligand and metal ion. nih.govnih.gov

The selectivity and sensitivity of chemosensors based on 2-Hydrazino-4,4'-bipyridine can be fine-tuned through several strategies to meet the demands of specific applications.

Selectivity Optimization: The selectivity of a chemosensor for a particular metal ion is primarily governed by the principle of hard and soft acids and bases (HSAB), the chelate effect, and the spatial arrangement of the binding sites.

Modification of the Binding Pocket: By carefully selecting the aldehyde or ketone precursor for the Schiff base synthesis, the size and geometry of the metal ion binding cavity can be tailored to selectively accommodate a specific metal ion.

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of the Schiff base can modulate the electron density on the coordinating atoms, thereby influencing the binding affinity for different metal ions.

Sensitivity Optimization: Enhancing the sensitivity of a sensing platform allows for the detection of lower concentrations of the target analyte.

Fluorophore Selection: The choice of the fluorophore appended to the bipyridine hydrazone structure is critical. Highly emissive fluorophores can lead to a greater signal-to-noise ratio.

Signal Amplification Strategies: In some cases, the formation of aggregates or nanoparticles upon metal ion binding can lead to an amplified fluorescence response through mechanisms like aggregation-induced emission (AIE).

Instrumentation and Methodology: Advanced spectroscopic techniques and preconcentration methods can also be employed to improve the detection limits of the sensing platform. mdpi.comnih.gov

Theoretical and Computational Investigations of 2 Hydrazino 4,4 Bipyridine Systems

Molecular Dynamics and Conformational Studies

Computational chemistry provides a powerful lens through which to examine the dynamic and structural properties of molecules like 2-Hydrazino-4,4'-bipyridine. While direct molecular dynamics and conformational studies on this specific compound are not extensively documented in publicly available literature, we can infer its likely behavior by examining theoretical investigations of its constituent parts and closely related analogues. Such studies on bipyridines, hydrazines, and their derivatives offer significant insights into the molecule's flexibility, preferred shapes, and interactions with metal ions.

The conformational landscape of 2-Hydrazino-4,4'-bipyridine is primarily dictated by two key features: the rotational freedom around the C-C bond connecting the two pyridine (B92270) rings and the conformational flexibility of the hydrazino substituent.

The two pyridine rings in 4,4'-bipyridine (B149096) are not constrained to be in the same plane. The degree of twisting is described by the dihedral angle between the planes of the two rings. In the solid state, 4,4'-bipyridine is planar, but in solution and the gas phase, it adopts a twisted conformation. Computational studies on 4,4'-bipyridine and its derivatives often explore the energetic landscape associated with this rotation. The introduction of a substituent at the 2-position, such as the hydrazino group, is expected to influence the rotational barrier and the equilibrium dihedral angle due to steric and electronic effects.

The hydrazino group (-NHNH2) itself possesses conformational flexibility, primarily concerning rotation around the N-N bond. Similar to hydrazine (B178648), substituted hydrazines can exist in different conformations, such as gauche and anti. The preference for a particular conformation is governed by a balance of hyperconjugative effects and lone pair-lone pair repulsion. mdpi.com For instance, studies on hydrazino peptide analogues have highlighted the influence of the local chemical environment on the conformational properties of the hydrazide link. nih.gov

| Rotational/Conformational Feature | Expected Behavior in 2-Hydrazino-4,4'-bipyridine | Influencing Factors |

| Inter-ring (Pyridine-Pyridine) Rotation | Non-planar (twisted) conformation is likely the most stable in solution. The presence of the 2-hydrazino group may alter the equilibrium dihedral angle compared to unsubstituted 4,4'-bipyridine. | Steric hindrance from the hydrazino group; Electronic effects of the hydrazino substituent. |

| Hydrazino Group (N-N) Rotation | Likely to exhibit a preference for a gauche conformation, similar to other hydrazine derivatives. | Lone pair-lone pair repulsion; Hyperconjugative interactions; Potential for intramolecular hydrogen bonding. |

| C-N Bond (Pyridine-Hydrazino) Rotation | Rotation around this bond will be influenced by potential intramolecular hydrogen bonding and steric interactions with the rest of the molecule. | Intramolecular hydrogen bonding; Steric hindrance. |

This table presents expected behaviors based on studies of related compounds.

The 4,4'-bipyridine scaffold is a well-known building block in coordination chemistry, capable of bridging metal centers to form a variety of supramolecular structures. The introduction of a hydrazino group at the 2-position is expected to modify its coordination behavior and the stability of the resulting metal complexes.

The stability of metal complexes is influenced by both the electronic and steric properties of the ligands. researchgate.netslideshare.net The hydrazino group is generally considered an electron-donating group. This donation of electron density to the pyridine ring would increase the basicity of the pyridine nitrogen atoms, potentially leading to stronger metal-ligand bonds and more stable complexes compared to unsubstituted 4,4'-bipyridine. Studies on other substituted bipyridines have shown that electron-donating groups enhance the stability of their metal complexes.

However, the position of the hydrazino group at the 2-position, adjacent to one of the coordinating nitrogen atoms, introduces significant steric hindrance. This steric bulk can affect the geometry of the metal complex and may, in some cases, destabilize it by forcing a non-ideal coordination environment. The final stability of a metal complex with 2-Hydrazino-4,4'-bipyridine will be a balance between the favorable electronic effects and the unfavorable steric hindrance.

| Factor | Influence on Metal Complex Stability | Anticipated Effect for 2-Hydrazino-4,4'-bipyridine |

| Electronic Effect | Electron-donating groups on the bipyridine ring generally increase the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds and more stable complexes. | The electron-donating hydrazino group is expected to enhance the thermodynamic stability of the metal complexes. |

| Steric Effect | Bulky substituents near the coordinating nitrogen atoms can cause steric hindrance, potentially distorting the coordination geometry and destabilizing the complex. | The hydrazino group at the 2-position will introduce steric hindrance, which may counteract the favorable electronic effects, depending on the size of the metal ion and the desired coordination geometry. |

| Chelation/Bridging | As a derivative of 4,4'-bipyridine, this ligand is expected to act as a bridging ligand, forming coordination polymers. The hydrazino group itself could potentially act as a secondary coordination site, leading to chelation, although this is less common for the -NHNH2 group compared to the pyridine nitrogen. | Primarily expected to act as a bridging ligand. The potential for the hydrazino group to participate in coordination could lead to more complex structures. |

This table outlines the expected influences on metal complex stability based on general principles of coordination chemistry and studies of related substituted bipyridine ligands.

Biological Interaction Studies in Vitro and Mechanistic Focus

Interactions with Biological Macromolecules (In Vitro)

DNA Binding Mechanisms and Photo-Cleavage Studies

No published studies were identified that specifically investigate the DNA binding mechanisms or photo-cleavage activities of 2-Hydrazino-4,4'-bipyridine. While research exists on the DNA interactions of other bipyridine and hydrazine (B178648) derivatives, this information does not directly apply to the subject compound.

Protein Interaction and Enzyme Inhibition Assays

There is no available data from in vitro studies detailing the specific interactions of 2-Hydrazino-4,4'-bipyridine with proteins or its potential as an enzyme inhibitor.

In Vitro Biological Activity Screening for Mechanistic Insights

Antimicrobial Activity Mechanisms against Pathogenic Strains

No specific studies on the antimicrobial activity of 2-Hydrazino-4,4'-bipyridine against pathogenic strains have been found. Therefore, there is no information on its potential mechanisms of antimicrobial action.

Mechanisms of Action at the Cellular Level

In the absence of studies on its biological activity, there is no information regarding the cellular mechanisms of action for 2-Hydrazino-4,4'-bipyridine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.